molecular formula C19H21N5 B12636481 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine

9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine

Cat. No.: B12636481
M. Wt: 319.4 g/mol
InChI Key: FAINCICVOVFBHT-FMIVXFBMSA-N
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Description

9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is a purine derivative characterized by a benzyl group at the N9 position and a conjugated (E)-2-piperidin-1-ylethenyl substituent at the C6 position. This structure combines aromatic and aliphatic heterocyclic moieties, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine

InChI

InChI=1S/C19H21N5/c1-3-7-16(8-4-1)13-24-15-22-18-17(20-14-21-19(18)24)9-12-23-10-5-2-6-11-23/h1,3-4,7-9,12,14-15H,2,5-6,10-11,13H2/b12-9+

InChI Key

FAINCICVOVFBHT-FMIVXFBMSA-N

Isomeric SMILES

C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C=CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine typically involves multi-step organic reactions. One common approach starts with the preparation of 2,6-dichloropurine, which can be synthesized from xanthine or adenine . The 2,6-dichloropurine is then subjected to nucleophilic substitution reactions to introduce the benzyl and piperidin-1-ylethenyl groups at the respective positions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the precursor compounds are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of purine derivatives with reduced functional groups.

Scientific Research Applications

9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine and its analogs:

Compound Name & Source C6 Substituent N9 Substituent Biological Activity Synthesis & Yield
9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine (E)-2-piperidin-1-ylethenyl Benzyl Not explicitly reported (predicted based on analogs) No yield data; Pd-mediated coupling likely
9-Benzyl-6-(2-naphthyl)-9H-purine (1d) 2-naphthyl Benzyl High reactivity in Pd-catalyzed oxidation (93% yield) Synthesized via oxidative addition
Compound 48 2-furyl 4-Methoxyphenylmethyl Anti-TB activity (MIC = 0.39 μg/mL) Screened from a series; high potency
Compound 29 Dimethylamino 4-Methylbenzyl Antirhinovirus (IC50 = 0.08 μM) 2-Chloro substitution enhances activity
Compound 34 4-(3-(Methylsulfonyl)propanoyl)piperazinyl 4-Chlorophenyl No direct activity reported; high purity (HPLC >95%) 79% yield; acylated piperazine derivative

Structural and Functional Insights

This contrasts with 2-naphthyl (1d), which enhances oxidative reactivity , and 2-furyl (Compound 48), which contributes to anti-TB activity . Dimethylamino (Compound 29) and piperazinyl (Compound 34) substituents alter electronic properties and solubility, impacting antiviral and pharmacokinetic profiles .

In contrast, 4-methoxyphenylmethyl (Compound 48) and 4-chlorophenyl (Compound 34) modulate electronic effects and target affinity .

Synthetic Accessibility: Pd-catalyzed reactions are critical for synthesizing compounds like 1d and possibly the target compound . However, piperidinyl derivatives (e.g., ) face challenges in organometallic additions due to reduced reactivity compared to chloro-substituted purines .

Pharmacological Implications

  • Antiviral Potential: The target compound’s piperidinyl ethenyl group may mimic the dimethylamino group in Compound 29, suggesting possible RNA-targeting mechanisms. The rigidity of the ethenyl linker could improve binding specificity .
  • Anti-TB Activity : While the target compound lacks a 2-furyl group (critical for Compound 48’s potency), its piperidinyl moiety may interact with bacterial enzymes via hydrogen bonding .
  • Structural Characterization : Analogous to 1d, the target compound could form stable metal complexes (e.g., cyclopalladated derivatives) for crystallographic studies .

Biological Activity

9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is a synthetic purine derivative characterized by its unique structural features, including a benzyl group and a piperidine moiety. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects, and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is C${17}$H${20}$N$_{4}$. Its structure includes:

  • A purine ring
  • A benzyl group at the 9-position
  • An ethenyl group linked to a piperidine at the 6-position

This unique combination contributes to its reactivity and biological activity.

Antiviral Properties

Research indicates that compounds similar to 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine exhibit significant antiviral properties. For instance, studies have shown that related purine derivatives demonstrate efficacy against rhinoviruses. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the purine ring can enhance antiviral efficacy. The binding affinity of these compounds to viral proteins is often assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry, which elucidate their interactions with viral targets.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine have been evaluated in various cell lines. In comparative studies, structural analogues have shown varying degrees of antiproliferative activity:

CompoundCell LineIC$_{50}$ (µM)
9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purineHeLaTBD
BIS-PP2HeLa0.98
9bHeLa3.8
10bHeLa7.4

The IC$_{50}$ value indicates the concentration required to inhibit cell growth by 50%. The results suggest that while some structural analogues exhibit potent cytostatic activity, the specific activity of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine remains to be fully characterized in detail .

The mechanism by which 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine exerts its biological effects involves interaction with various biological targets, including:

  • Viral Proteins : Inhibition of viral replication through binding to viral enzymes.
  • Cellular Enzymes : Potential interference with cellular pathways involved in proliferation.

Further research is needed to elucidate the precise mechanisms underlying its biological activities.

Case Studies

Several studies have investigated the biological effects of purine derivatives similar to 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine:

  • Antiviral Activity Against Rhinoviruses : A study demonstrated that certain purine derivatives could inhibit rhinovirus replication in vitro, suggesting potential therapeutic applications for respiratory infections.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines has highlighted that modifications in the purine structure can lead to enhanced cytotoxicity, indicating a promising avenue for anticancer drug development.

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